molecular formula C22H28N2O B6637874 [1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol

[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol

Cat. No. B6637874
M. Wt: 336.5 g/mol
InChI Key: YHDSFRQAJKYIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. The compound is a selective dopamine D2 receptor antagonist and has been shown to have promising results in preclinical studies for the treatment of various neurological disorders.

Mechanism of Action

The compound acts as a selective dopamine D2 receptor antagonist, which means that it blocks the action of dopamine at the D2 receptor. This leads to a decrease in the activity of the dopaminergic system, which is implicated in various neurological disorders.
Biochemical and Physiological Effects:
The compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of dopamine in the brain, which is thought to be responsible for its therapeutic effects. The compound has also been shown to have anxiolytic and antidepressant effects in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of [1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol is its selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of the dopaminergic system in various neurological disorders. However, one limitation of the compound is its low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on [1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential therapeutic applications in humans. Finally, further research is needed to fully understand the biochemical and physiological effects of the compound.

Synthesis Methods

The synthesis of [1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol involves a multi-step process. The starting materials include 2,3-dihydro-1H-indene, piperidine, and benzylamine. The synthesis involves the formation of an intermediate compound, which is then subjected to further reactions to yield the final product.

Scientific Research Applications

[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.

properties

IUPAC Name

[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c25-16-17-10-12-24(13-11-17)15-18-4-3-6-20(14-18)23-22-9-8-19-5-1-2-7-21(19)22/h1-7,14,17,22-23,25H,8-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDSFRQAJKYIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=CC=CC(=C3)CN4CCC(CC4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol

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